Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, an amide linkage, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
Acetylation: The tetrahydronaphthalene is then reacted with acetic anhydride to form the acetylated derivative.
Coupling with 4-Aminobenzoic Acid: The acetylated tetrahydronaphthalene is coupled with 4-aminobenzoic acid under appropriate conditions to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the 4-aminobenzoic acid is esterified with methanol to produce the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate: Unique due to its specific combination of functional groups and structural features.
Naphthalene Derivatives: Similar in having the naphthalene moiety but differ in other functional groups.
Benzoate Esters: Share the ester functional group but differ in the rest of the structure.
Uniqueness
This compound is unique due to its specific combination of a tetrahydronaphthalene moiety, an amide linkage, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)15-6-9-17(10-7-15)21-19(22)13-25-18-11-8-14-4-2-3-5-16(14)12-18/h6-12H,2-5,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLTXQVJSYGVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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